molecular formula C10H11NO3 B1594945 5,6-Dimethoxyindolin-2-one CAS No. 6286-64-2

5,6-Dimethoxyindolin-2-one

Cat. No. B1594945
CAS RN: 6286-64-2
M. Wt: 193.2 g/mol
InChI Key: YUVNTBICDDRBFP-UHFFFAOYSA-N
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Description

5,6-Dimethoxyindolin-2-one, also known as 5,6-DMIO, is a chemical compound that has attracted considerable interest in recent years due to its unique physical, chemical, and biological properties. It is used for research purposes .


Synthesis Analysis

The synthesis of 5,6-Dimethoxyindolin-2-one involves the use of iron and acetic acid at 20℃ for 1 hour under heating or reflux conditions . The process involves the suspension of 3,4-Dimethoxy-2-nitro-phenylacetic acid in glacial acetic acid, which is then added with powdered iron in two equal portions . The mixture is refluxed, and after 30 minutes, the reaction is complete . The resulting solid is suspended in chloroform, filtered, and dried to obtain the final product .

Scientific Research Applications

Host-Microbiota Interaction Studies

5,6-Dimethoxyindolin-2-one: is a derivative of indole, which plays a crucial role in host-microbiota interactions . Research has shown that indole and its derivatives, including 5,6-Dimethoxyindolin-2-one , can act as signaling molecules within the gut microbiota, influencing various physiological processes. These compounds are being studied for their potential as biomarkers for diseases and their role in the metabolism and distribution within biological systems.

Anticancer Drug Development

The indolin-2-one scaffold, to which 5,6-Dimethoxyindolin-2-one belongs, is a promising pharmacophore in the design of new VEGFR-2 inhibitors . These inhibitors are crucial in anticancer therapy as they target the vascular endothelial growth factor receptor, which is implicated in tumor growth and metastasis. The modification of 5,6-Dimethoxyindolin-2-one could lead to potent anticancer agents.

Anti-Inflammatory Applications

Indolin-2-one derivatives have shown significant anti-inflammatory activity . Specifically, compounds like 5,6-Dimethoxyindolin-2-one can inhibit the production of pro-inflammatory cytokines and mediators, making them potential candidates for the development of new anti-inflammatory drugs.

Pharmacological Modulation of Platelet Functions

Derivatives of indolin-2-one, including 5,6-Dimethoxyindolin-2-one , have been investigated for their pharmacological actions on platelet functions and thrombus formation . These studies are crucial for developing new therapeutic agents that can prevent thrombosis with minimal side effects.

Material Science: Eumelanin Synthesis

In material science, 5,6-Dimethoxyindolin-2-one serves as a precursor for the synthesis of eumelanin-inspired small molecules . Eumelanin is a natural pigment with potential applications in organic electronics and bioelectronics. The compound’s ability to form various small molecule models makes it valuable for understanding complex polymeric systems.

Chemical Synthesis: Heterocyclic Building Blocks

5,6-Dimethoxyindolin-2-one: is used as a building block in the synthesis of complex heterocyclic compounds . Its role in the downstream synthetic routes of various chemicals highlights its importance in the field of synthetic organic chemistry.

Safety And Hazards

The safety data sheet for 5,6-Dimethoxyindolin-2-one indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,6-dimethoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-3-6-4-10(12)11-7(6)5-9(8)14-2/h3,5H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVNTBICDDRBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278796
Record name 5,6-dimethoxyindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxyindolin-2-one

CAS RN

6286-64-2
Record name MLS002638119
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dimethoxyindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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